molecular formula C27H28N2O4S B4708977 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

Cat. No. B4708977
M. Wt: 476.6 g/mol
InChI Key: KLVQRTOYMUSVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide, also known as BTA-EG6, is a compound that has gained attention in recent years due to its potential as a therapeutic agent. BTA-EG6 is a small molecule that contains both a benzothiazole and a benzamide moiety, which are known to have biological activity.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting specific enzymes or signaling pathways. For example, this compound has been found to inhibit the activity of a protein called PAK1, which is involved in cell growth and survival. By inhibiting PAK1, this compound may be able to prevent the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to cell death. In animal models of arthritis, this compound has been found to reduce inflammation and cartilage damage. Additionally, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is its high purity and yield, which makes it accessible for research purposes. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the solubility of this compound in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide has been shown to have potential as a therapeutic agent for various diseases. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4S/c1-5-31-22-15-18(16-23(32-6-2)25(22)33-7-3)26(30)28-20-13-10-11-19(17(20)4)27-29-21-12-8-9-14-24(21)34-27/h8-16H,5-7H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVQRTOYMUSVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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